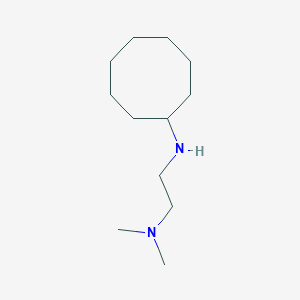![molecular formula C18H25NO2 B4881221 N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide](/img/structure/B4881221.png)
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide, also known as Bicuculline, is a naturally occurring alkaloid that belongs to the family of GABA receptor antagonists. It is a potent convulsant and is commonly used in scientific research to study the mechanisms of action of GABAergic neurotransmission.
作用机制
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide is a competitive antagonist of the GABA receptor. It binds to the same site as GABA and prevents GABA from binding to the receptor. This results in the inhibition of GABAergic neurotransmission and the disinhibition of neuronal activity.
Biochemical and Physiological Effects:
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide has several biochemical and physiological effects. It can increase neuronal excitability and cause seizures in animals and humans. It can also increase the release of several neurotransmitters, including dopamine, norepinephrine, and acetylcholine.
实验室实验的优点和局限性
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide is a powerful tool for studying the mechanisms of GABAergic neurotransmission. It can be used to block the inhibitory effects of GABA and study the resulting changes in neuronal activity. However, its potency and non-specific effects can also be a limitation. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide can affect other neurotransmitter systems, and its high doses can cause toxicity and seizures.
未来方向
There are several future directions for the study of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide. One direction is to study the effects of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide on different types of GABA receptors. Another direction is to study the effects of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide on different brain regions and circuits. Additionally, the development of more selective GABA receptor antagonists can help to overcome the limitations of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide in scientific research.
合成方法
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide is a naturally occurring alkaloid that is found in the seeds of Dicentra cucullaria, a plant native to North America. However, the yield of N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide from the plant is low, and it is not practical to extract it in large quantities. Therefore, several synthetic methods have been developed to produce N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide in the laboratory.
One of the most commonly used methods for synthesizing N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide is the Pictet-Spengler reaction. This reaction involves the condensation of tryptamine with an aldehyde or ketone in the presence of an acid catalyst to form a tetrahydro-β-carboline intermediate. The intermediate is then converted to N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide by a series of chemical reactions.
科学研究应用
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide is widely used in scientific research to study the mechanisms of action of GABAergic neurotransmission. GABA is the primary inhibitory neurotransmitter in the central nervous system, and its effects are mediated by GABA receptors. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide is a potent competitive antagonist of the GABA receptor and can block the inhibitory effects of GABA.
N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide is commonly used in electrophysiological experiments to study the properties of GABAergic synapses. It can be applied to brain slices or cultured neurons to block GABAergic transmission and study the resulting changes in neuronal activity. N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-ethoxybenzamide is also used in behavioral experiments to study the effects of GABAergic transmission on behavior.
属性
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-4-ethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-3-21-16-8-6-14(7-9-16)18(20)19-12(2)17-11-13-4-5-15(17)10-13/h6-9,12-13,15,17H,3-5,10-11H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GITAKVTZYVRZDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)C2CC3CCC2C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-4-ethoxybenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-L-prolinate](/img/structure/B4881142.png)
![N-{2-[(4-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B4881152.png)

![1,3-dimethyl-5-{4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881176.png)


![N-{2-oxo-2-[(2-phenylethyl)amino]ethyl}benzamide](/img/structure/B4881193.png)

![2-methoxy-N-propyl-5-{[(2-thienylmethyl)amino]sulfonyl}benzamide](/img/structure/B4881201.png)
![5-{5-[2-(3,5-dimethyl-4-isoxazolyl)ethyl]-1,2,4-oxadiazol-3-yl}-6-methyl-1,2,3,4-tetrahydro-2,7-naphthyridine trifluoroacetate](/img/structure/B4881206.png)
![1-{1-[2-(1-azepanyl)-2-oxoethyl]-1H-indol-3-yl}ethanone](/img/structure/B4881216.png)

![4-{2-[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-2-oxoethyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4881235.png)
![8-[3-(4-chlorophenoxy)benzyl]-1-methyl-3-(3-pyridinylmethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4881240.png)